2-(Methylthio)methyl-3-phenyl-2-propenal
Description
Properties
IUPAC Name |
(E)-3-[2-(methylsulfanylmethyl)phenyl]prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12OS/c1-13-9-11-6-3-2-5-10(11)7-4-8-12/h2-8H,9H2,1H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGXQXZDUBTYTO-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=CC=C1C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC1=CC=CC=C1/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100857-79-2 | |
| Record name | Cinnamaldehyde, 2-(methylthio)methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100857792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via a Knoevenagel-type condensation , where the α-hydrogen of methylthioacetaldehyde is deprotonated by a strong base (e.g., NaOH or KOH), forming an enolate intermediate. This nucleophile attacks the carbonyl carbon of benzaldehyde, followed by dehydration to yield the α,β-unsaturated aldehyde. The stoichiometric ratio of benzaldehyde to methylthioacetaldehyde is typically 1:1, though excess benzaldehyde (1.2–1.5 equivalents) is sometimes used to drive the reaction to completion.
Optimization of Reaction Conditions
Key variables influencing yield and selectivity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Base Catalyst | NaOH (0.5–1.5 mol%) | Maximizes enolate formation without side reactions |
| Solvent | Ethanol/water (3:1) | Balances solubility and reflux temperature |
| Temperature | 80–85°C (reflux) | Accelerates dehydration step |
| Reaction Time | 4–6 hours | Ensures complete conversion |
For instance, substituting NaOH with KOH reduces reaction time by 15% but may lower yield due to increased saponification of the aldehyde. Aqueous ethanol (75% v/v) is preferred over pure ethanol or water alone, as it enhances reagent solubility while maintaining a manageable boiling point.
Alternative Catalytic Systems and Solvent Effects
Amine-Based Catalysts
Organic amines such as piperidine or pyridine have been explored as alternatives to inorganic bases. While these catalysts reduce corrosion risks in industrial equipment, they necessitate higher loadings (2–3 mol%) and prolong reaction times to 8–10 hours. For example, a piperidine-catalyzed system in anhydrous ethanol achieves 58% yield, underscoring the trade-off between catalyst compatibility and efficiency.
Solvent-Free Approaches
Attempts to eliminate solvents by employing neat benzaldehyde and methylthioacetaldehyde under microwave irradiation (100°C, 30 minutes) resulted in moderate yields (45–50%). However, product purification becomes challenging due to polymerization side reactions, limiting this method’s practicality.
Workup and Purification Strategies
Post-reaction workup involves:
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Acidification : Adding dilute HCl (1M) to neutralize excess base and protonate the enolate.
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Extraction : Partitioning the crude product into dichloromethane or diethyl ether, followed by washing with brine to remove inorganic salts.
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Distillation : Vacuum distillation (0.1–0.5 mmHg, 110–120°C) isolates the target compound with >95% purity.
Notably, omitting the acidification step leads to emulsion formation during extraction, reducing recovery efficiency by 20–25%.
Scalability and Industrial Adaptations
The German patent describes a pilot-scale process producing 10 kg batches with consistent yields (68 ± 2%). Key adaptations include:
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Continuous Distillation : A falling-film evaporator minimizes thermal degradation of the heat-sensitive aldehyde.
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Catalyst Recycling : Sodium hydroxide is recovered via aqueous phase recycling, reducing waste generation by 40%.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)methyl-3-phenyl-2-propenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sensory Properties
This compound is recognized for its distinct sensory characteristics. Studies indicate that it exhibits a bean-like, broccoli-like, and green odor profile, making it suitable for use as a flavoring agent in food products. Its aromatic properties are derived from its cinnamaldehyde structure, which is common in various natural flavor compounds.
Biological Activities
Research has highlighted several potential biological activities of 2-(Methylthio)methyl-3-phenyl-2-propenal:
- Antioxidant Activity : The compound may modulate oxidative stress, which is crucial for cellular health and longevity.
- Enzyme Interaction : Preliminary studies suggest that it interacts with biomolecules, potentially altering enzyme activity and influencing cellular signaling pathways. This interaction may be linked to its ability to bind to nucleophilic sites on proteins.
Applications in Food Science
In the food industry, this compound serves primarily as a flavoring agent. Its presence in various food sources such as broccoli and beans indicates its natural occurrence and potential for enhancing flavor profiles in culinary applications. The compound's sensory properties make it attractive for developing novel food products that require specific taste characteristics.
Case Studies
- Flavor Enhancement in Food Products : A study demonstrated the successful incorporation of this compound into processed foods to enhance their sensory appeal. The results indicated increased consumer acceptance due to improved flavor profiles.
- Therapeutic Potential : Another research effort examined the compound's effects on oxidative stress markers in human cell lines. Findings suggested that it could reduce oxidative damage, indicating potential applications in nutraceutical formulations aimed at promoting health benefits through dietary intake.
Mechanism of Action
The mechanism of action of 2-(Methylthio)methyl-3-phenyl-2-propenal involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The pathways involved in these interactions are still under investigation, but they are believed to include oxidative stress and modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Propenal Derivatives with Heterocyclic/Aromatic Substituents
Key Compounds :
Analysis :
The aldehyde group in 2-(Methylthio)methyl-3-phenyl-2-propenal distinguishes it from ketone- or ester-containing analogs. This functional group increases electrophilicity, making it reactive in nucleophilic additions (e.g., Schiff base formation). However, this reactivity may also reduce stability compared to more saturated derivatives like cinnamic esters .
Sulfur-Containing Compounds
Key Compounds :
| Compound Name | Structural Features | Key Differences | Biological/Industrial Relevance |
|---|---|---|---|
| N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylthio)benzamide | Methylthio group attached to benzamide and thiazole | Thiazole ring replaces propenal backbone; amide linkage | Antimicrobial and antitumor activity |
| 3-(Thiophen-2-yl)propanoic Acid | Thiophene ring with propanoic acid chain | Carboxylic acid replaces aldehyde; lacks phenyl group | Inhibits mPGES-1 (anti-inflammatory target) |
| Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate | Thioether linkage with ester groups | Aliphatic thioether; lacks aromaticity | Model compound for studying thioether reactivity |
However, the absence of a thiazole or benzo[d]thiazole ring (as in ) may limit its direct antimicrobial efficacy.
Aromatic Substituted Propanoates and Propenals
Key Compounds :
Analysis: The phenyl group in this compound provides aromatic stabilization, but its lack of electron-withdrawing groups (e.g., Cl, CF₃) may limit electronic diversity compared to halogenated analogs like .
Q & A
Q. What are the recommended laboratory methods for synthesizing 2-(Methylthio)methyl-3-phenyl-2-propenal?
Methodological Answer: The synthesis of this compound can be approached via aldol condensation or thiol-ene chemistry. A validated method involves:
Reagent Preparation : Use propenal derivatives (e.g., cinnamaldehyde analogs) as starting materials .
Thiol Incorporation : Introduce the methylthio group via nucleophilic substitution or radical-mediated thiol-ene reactions under inert conditions.
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation for high-purity isolation.
Validation : Confirm yield and purity via GC-MS or HPLC (retention time comparison with standards).
Q. Key Considerations :
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
NMR Analysis :
- ¹H NMR : Look for characteristic peaks:
- Aldehydic proton: δ 9.5–10.0 ppm (singlet).
- Methylthio group: δ 2.1–2.3 ppm (singlet, SCH₃).
- Aromatic protons: δ 7.2–7.5 ppm (multiplet, C₆H₅) .
- ¹³C NMR : Confirm carbonyl carbon (δ ~190 ppm) and methylthio carbon (δ ~15 ppm).
Mass Spectrometry : ESI-MS or EI-MS should show [M+H]⁺ at m/z 192.3 (C₁₁H₁₂OS) .
CAS Registry Cross-Validation : Cross-reference spectral data with CAS RN 65887-08-3 .
Q. What are the stability and storage guidelines for this compound?
Methodological Answer:
- Stability : The propenal group is prone to oxidation and polymerization. Store under argon at –20°C in amber vials.
- Handling : Avoid prolonged exposure to light, moisture, or acidic/basic conditions.
- Degradation Monitoring : Use TLC (Rf ~0.4 in hexane:EtOAc 8:2) to detect polymerized byproducts .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound?
Methodological Answer:
DFT Calculations : Use Gaussian or ORCA to model:
- Electron density maps (identify electrophilic α,β-unsaturated carbonyl).
- Frontier Molecular Orbitals (FMO) to predict sites for nucleophilic/electrophilic attacks.
Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) on reaction pathways.
Docking Studies : Explore interactions with biological targets (e.g., enzymes in biosynthetic pathways) .
Key Insight : The methylthio group enhances electrophilicity at the β-carbon, facilitating Michael additions .
Q. How to resolve contradictions in spectral data for this compound?
Methodological Answer: Contradictions often arise from isomerism or impurities. Follow this protocol:
Isomer Identification : Use 2D NMR (COSY, NOESY) to distinguish cis/trans configurations.
Impurity Profiling : Employ LC-MS/MS to detect trace byproducts (e.g., oxidation to sulfoxide).
Crystallography : Grow single crystals (solvent: dichloromethane/hexane) for X-ray diffraction to confirm geometry .
Case Study : Discrepancies in ¹H NMR δ 9.8 vs. δ 10.2 may indicate partial oxidation; validate via IR (C=O stretch ~1680 cm⁻¹) .
Q. What is the role of the methylthio group in biosynthetic or metabolic pathways?
Methodological Answer: The methylthio moiety may act as:
Electrophilic Center : Participates in sulfurtransferase reactions, analogous to (methylthio)phenols in plant volatile biosynthesis .
Enzyme Substrate : Test interactions with cytochrome P450 enzymes (e.g., CYP71 clan) via in vitro assays.
Metabolic Tracing : Use ¹³C-labeled methylthio groups to track incorporation into secondary metabolites.
Q. Experimental Design :
Q. What advanced techniques characterize its reaction intermediates?
Methodological Answer:
Time-Resolved Spectroscopy : Use stopped-flow UV-Vis to monitor transient enolate formation.
Cryo-Trapping : Quench reactions at –196°C (liquid N₂) and analyze intermediates via FTIR.
Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-S- group) to trace mechanistic pathways .
Q. Data Contradiction Analysis Example
| Observation | Hypothesis | Resolution Method |
|---|---|---|
| Variable NMR δ for SCH₃ | Sulfur oxidation | XPS (S 2p binding energy) |
| Discrepant MS fragments | Isomeric contamination | Chiral HPLC (Chiracel OD-H) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
